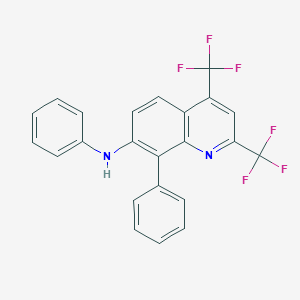
N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,8-Diphenyl-2,4-bis(trifluoromethyl)chinolin-7-amin: ist eine komplexe organische Verbindung mit der Summenformel C23H14F6N2 und einem Molekulargewicht von 432,37 g/mol Sie zeichnet sich durch das Vorhandensein eines Chinolinkernes aus, der mit Phenyl- und Trifluormethylgruppen substituiert ist, wodurch sie zu einer stark fluorierten aromatischen Verbindung wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N,8-Diphenyl-2,4-bis(trifluoromethyl)chinolin-7-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Suzuki–Miyaura-Kupplungsreaktion , die weit verbreitet ist zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Diese Reaktion beinhaltet die Kupplung eines Borreagens mit einem Arylhalogenid in Gegenwart eines Palladiumkatalysators. Die Reaktionsbedingungen sind im Allgemeinen mild und funktionsgruppentolerant, was sie für die Synthese komplexer Moleküle wie N,8-Diphenyl-2,4-bis(trifluoromethyl)chinolin-7-amin geeignet macht.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung ähnlicher Kupplungsreaktionen umfassen, die auf höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation und chromatographische Techniken umfassen, um die gewünschte Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: N,8-Diphenyl-2,4-bis(trifluoromethyl)chinolin-7-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogene, Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinolinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen liefern, während die Reduktion hydriertere Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N,8-Diphenyl-2,4-bis(trifluoromethyl)chinolin-7-amin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Herstellung von fortgeschrittenen Materialien wie Flüssigkristallen und Farbstoffen verwendet.
Wirkmechanismus
Der Wirkmechanismus von N,8-Diphenyl-2,4-bis(trifluoromethyl)chinolin-7-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die fluorierte Chinolinstruktur der Verbindung ermöglicht es ihr, verschiedene Enzyme und biologische Prozesse zu hemmen. Beispielsweise kann sie als Enzyminhibitor wirken und die Aktivität von Enzymen blockieren, die an Krankheitssignalwegen beteiligt sind . Die Trifluormethylgruppen verbessern ihre biologische Aktivität und Stabilität, wodurch sie zu einer potenten Verbindung für therapeutische Anwendungen wird .
Wirkmechanismus
The mechanism of action of N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated quinoline structure allows it to inhibit various enzymes and biological processes. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways . The trifluoromethyl groups enhance its biological activity and stability, making it a potent compound for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Fluorchinolone: Eine Klasse von Antibiotika, die für ihre breite antibakterielle Wirkung bekannt sind.
Mefloquin: Ein Antimalariamittel mit einer ähnlichen Chinolinstruktur.
Brequinar: Ein Antineoplastikum, das in der Transplantationsmedizin eingesetzt wird.
Einzigartigkeit: N,8-Diphenyl-2,4-bis(trifluoromethyl)chinolin-7-amin zeichnet sich durch seinen hohen Fluorierungsgrad und sein einzigartiges Substitutionsschema am Chinolinkern aus. Diese strukturellen Merkmale verleihen eine verbesserte Stabilität, biologische Aktivität und ein Potenzial für vielfältige Anwendungen im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C23H14F6N2 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
N,8-diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine |
InChI |
InChI=1S/C23H14F6N2/c24-22(25,26)17-13-19(23(27,28)29)31-21-16(17)11-12-18(30-15-9-5-2-6-10-15)20(21)14-7-3-1-4-8-14/h1-13,30H |
InChI-Schlüssel |
CTHKNXUZQSDMKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=C2N=C(C=C3C(F)(F)F)C(F)(F)F)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















